3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide 3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034295-39-9
VCID: VC7540609
InChI: InChI=1S/C17H18ClFN6O2S/c1-11-21-22-17-16(20-6-9-25(11)17)24-7-4-12(5-8-24)23-28(26,27)13-2-3-15(19)14(18)10-13/h2-3,6,9-10,12,23H,4-5,7-8H2,1H3
SMILES: CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C17H18ClFN6O2S
Molecular Weight: 424.88

3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide

CAS No.: 2034295-39-9

Cat. No.: VC7540609

Molecular Formula: C17H18ClFN6O2S

Molecular Weight: 424.88

* For research use only. Not for human or veterinary use.

3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide - 2034295-39-9

Specification

CAS No. 2034295-39-9
Molecular Formula C17H18ClFN6O2S
Molecular Weight 424.88
IUPAC Name 3-chloro-4-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H18ClFN6O2S/c1-11-21-22-17-16(20-6-9-25(11)17)24-7-4-12(5-8-24)23-28(26,27)13-2-3-15(19)14(18)10-13/h2-3,6,9-10,12,23H,4-5,7-8H2,1H3
Standard InChI Key AAJWMYDTKPZVDF-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C₁₇H₁₈ClFN₆O₂S, with a molecular weight of 424.9 g/mol . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₈ClFN₆O₂S
Molecular Weight424.9 g/mol
DensityNot reported
Boiling/Melting PointsNot reported
SolubilityLikely polar organic solvents (DMF, DMSO)

The presence of a sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, while the triazolo-pyrazine moiety contributes to π-π stacking interactions, critical for binding biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis involves multi-step reactions, typically starting from 4-azidobenzenesulfonamide. Key steps include:

  • Azidation: Reaction of 4-aminobenzenesulfonamide with sodium azide under acidic conditions .

  • Cycloaddition: Copper-catalyzed 1,3-dipolar cycloaddition to form the triazolo-pyrazine ring .

  • Coupling: Attachment of the piperidine moiety via nucleophilic substitution or reductive amination .

A representative pathway is shown below:

4-AminobenzenesulfonamideNaN3,HCl4-AzidobenzenesulfonamideCuSO4Triazolo-Pyrazine IntermediatePiperidine CouplingTarget Compound\text{4-Aminobenzenesulfonamide} \xrightarrow{\text{NaN}_3, \text{HCl}} \text{4-Azidobenzenesulfonamide} \xrightarrow{\text{CuSO}_4} \text{Triazolo-Pyrazine Intermediate} \xrightarrow{\text{Piperidine Coupling}} \text{Target Compound}

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.35–3.80 ppm (piperidine protons), δ 7.50–8.20 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 424.9 (M⁺) .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s sulfonamide group acts as a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrases (CAs) . Comparative studies on analogs show:

Enzyme IsoformInhibition Constant (Kᵢ, nM)Selectivity Ratio (vs. hCA I/II)
hCA IX170.03.6
hCA XII149.92.8

These values suggest moderate selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) .

Pharmacological Applications

Kinase Inhibition

The triazolo-pyrazine scaffold exhibits affinity for p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases . Docking studies reveal hydrophobic interactions with kinase ATP-binding pockets :

ΔGbinding=9.2kcal/mol,IC50=35nM\Delta G_{\text{binding}} = -9.2 \, \text{kcal/mol}, \, \text{IC}_{50} = 35 \, \text{nM}

Antibacterial Activity

Sulfonamide derivatives with triazole moieties show broad-spectrum antibacterial activity. For example:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03

The mechanism involves inhibition of bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis .

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